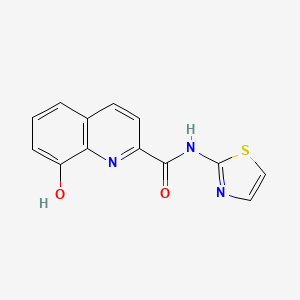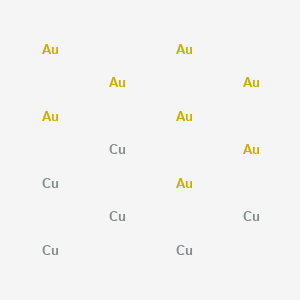
Copper--gold (3/4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper-gold (3/4) is a unique intermetallic compound composed of copper and gold in a specific ratio. This compound is known for its exceptional properties, including high electrical conductivity, corrosion resistance, and catalytic activity. These characteristics make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper-gold (3/4) can be synthesized through various methods, including:
Chemical Vapor Deposition (CVD): This method involves the deposition of copper and gold vapors onto a substrate under controlled conditions.
Electrodeposition: Copper and gold ions are reduced and deposited onto a conductive surface using an electric current.
Solid-State Reaction: Copper and gold powders are mixed and heated to high temperatures to form the intermetallic compound.
Industrial Production Methods: In industrial settings, the production of copper-gold (3/4) often involves:
Melting and Casting: Copper and gold are melted together and cast into desired shapes.
Powder Metallurgy: Copper and gold powders are compacted and sintered to form the compound.
Chemical Reactions Analysis
Types of Reactions: Copper-gold (3/4) undergoes various chemical reactions, including:
Oxidation: The compound can oxidize, forming copper oxide and gold.
Reduction: Copper-gold (3/4) can be reduced back to its metallic form using reducing agents.
Substitution: The compound can participate in substitution reactions where other metals replace copper or gold.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen gas, carbon monoxide.
Substitution Reagents: Other metal salts.
Major Products:
Oxidation: Copper oxide, metallic gold.
Reduction: Metallic copper and gold.
Substitution: New intermetallic compounds with different metals.
Scientific Research Applications
Copper-gold (3/4) has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions due to its high catalytic activity.
Biology: Investigated for its potential in biological imaging and as a drug delivery system.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in electronics for its excellent electrical conductivity and corrosion resistance.
Mechanism of Action
Copper-gold (3/4) can be compared with other similar compounds such as:
Copper-Silver (3/4): Similar in electrical conductivity but differs in catalytic activity and corrosion resistance.
Gold-Silver (3/4): Known for its superior corrosion resistance but lower catalytic activity compared to copper-gold (3/4).
Uniqueness: Copper-gold (3/4) stands out due to its balanced combination of high electrical conductivity, catalytic activity, and corrosion resistance, making it a versatile compound for various applications.
Comparison with Similar Compounds
- Copper-silver (3/4)
- Gold-silver (3/4)
- Copper-nickel (3/4)
Properties
CAS No. |
380475-12-7 |
|---|---|
Molecular Formula |
Au8Cu6 |
Molecular Weight |
1957.0 g/mol |
IUPAC Name |
copper;gold |
InChI |
InChI=1S/8Au.6Cu |
InChI Key |
XOJGVPQQRNEREU-UHFFFAOYSA-N |
Canonical SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Au].[Au].[Au].[Au].[Au].[Au].[Au].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585776.png)
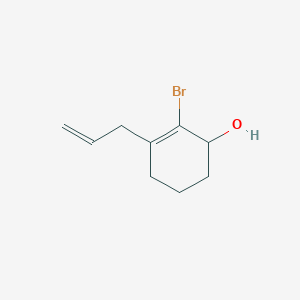
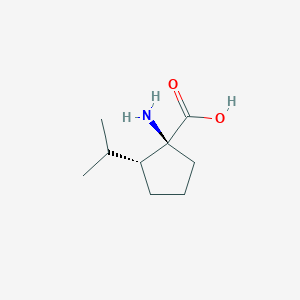
![(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride](/img/structure/B12585783.png)
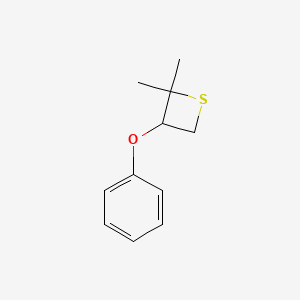
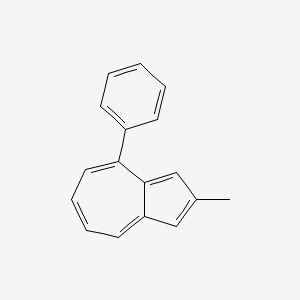
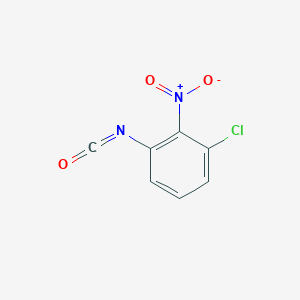
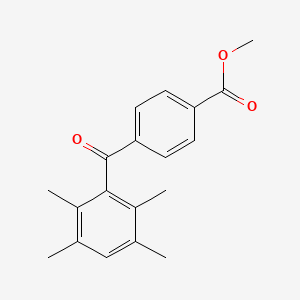
![Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate](/img/structure/B12585833.png)
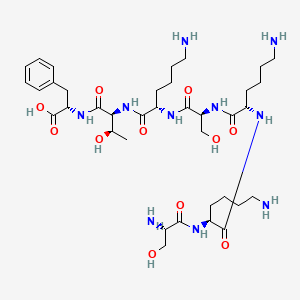
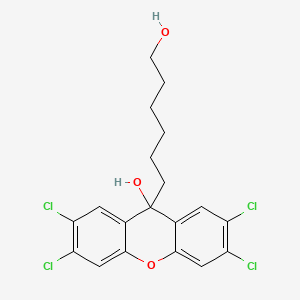
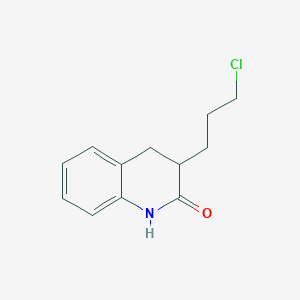
![2-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane](/img/structure/B12585859.png)
